molecular formula C24H22N3P B4313924 4,6-dimethyl-2-[(triphenylphosphoranylidene)amino]pyrimidine

4,6-dimethyl-2-[(triphenylphosphoranylidene)amino]pyrimidine

Cat. No.: B4313924
M. Wt: 383.4 g/mol
InChI Key: HKEVKJRHPUPGPD-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(triphenylphosphoranylidene)amino]pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a triphenylphosphoranylidene group attached to the amino group at the second position of the pyrimidine ring, along with two methyl groups at the fourth and sixth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-2-[(triphenylphosphoranylidene)amino]pyrimidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with triphenylphosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often facilitated by the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the triphenylphosphoranylidene group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield this compound-4-carboxylic acid.

Scientific Research Applications

4,6-Dimethyl-2-[(triphenylphosphoranylidene)amino]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[(triphenylphosphoranylidene)amino]pyrimidine is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrimidine ring and triphenylphosphoranylidene group. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    4,6-Dimethyl-2-aminopyrimidine: Lacks the triphenylphosphoranylidene group but shares the pyrimidine core structure.

    2-Amino-4,6-dimethylpyrimidine: Similar structure but without the triphenylphosphoranylidene group.

    4,6-Dimethyl-2-mercaptopyrimidine: Contains a thiol group instead of the amino group.

Uniqueness: The presence of the triphenylphosphoranylidene group in 4,6-dimethyl-2-[(triphenylphosphoranylidene)amino]pyrimidine imparts unique electronic and steric properties, making it distinct from other similar compounds. This unique structure can influence its reactivity and interaction with biological targets, potentially leading to novel applications and effects.

Properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)imino-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N3P/c1-19-18-20(2)26-24(25-19)27-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEVKJRHPUPGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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